Ethyl({1-[4-(trifluoromethyl)phenyl]propan-2-yl})amine hydrochloride, commonly referred to as fenfluramine, is a synthetic compound primarily recognized for its therapeutic applications in neurology, specifically in the treatment of seizures associated with Dravet syndrome and Lennox-Gastaut syndrome in patients aged two years and older . This compound belongs to the class of organic compounds known as amphetamines and derivatives, characterized by its structural complexity and biological activity.
Fenfluramine is classified as a small molecule and is categorized under several groups including approved, illicit, investigational, and withdrawn substances. It is primarily used as a pharmaceutical agent, with its chemical formula being CHFN. The hydrochloride salt form is often utilized in clinical settings .
The synthesis of fenfluramine typically involves the following steps:
The detailed reaction mechanism may involve various intermediates that are optimized through reaction conditions such as temperature and pH .
Fenfluramine has a complex molecular structure characterized by a trifluoromethyl group attached to a phenyl ring. The structural representation can be summarized as follows:
The compound's three-dimensional structure can be visualized using molecular modeling software, which helps in understanding its spatial configuration and potential interactions with biological targets.
Fenfluramine participates in various chemical reactions typical of amines and substituted phenyl compounds. Key reactions include:
Fenfluramine's mechanism of action primarily involves the modulation of serotonin levels in the brain. It acts as a serotonin receptor agonist, particularly at the 5-HT2 receptor sites. This action enhances serotonergic neurotransmission, which is crucial for its anticonvulsant effects. The exact pathways include:
Fenfluramine exhibits several notable physical and chemical properties:
These properties are essential for its formulation into pharmaceutical products .
Fenfluramine has significant applications in the medical field:
The compound is systematically named as ethyl({1-[4-(trifluoromethyl)phenyl]propan-2-yl})amine hydrochloride, reflecting its core structure: a propan-2-yl chain linked to a 4-(trifluoromethyl)phenyl group at C1, with an ethylamino group at C2. Its molecular formula is C₁₂H₁₇ClF₃N, corresponding to a molecular weight of 267.72 g/mol [1]. The SMILES notation (CCNC(C)Cc1ccc(C(F)(F)F)cc1.Cl
) precisely encodes its atomic connectivity and stereochemistry-neutral topology. The hydrochloride salt form enhances stability and crystallinity, critical for handling and synthetic applications.
Table 1: Molecular Identity Profile
Property | Value |
---|---|
CAS Registry Number | 54779-55-4 |
IUPAC Name | Ethyl({1-[4-(trifluoromethyl)phenyl]propan-2-yl})amine hydrochloride |
Molecular Formula | C₁₂H₁₇ClF₃N |
Molecular Weight | 267.72 g/mol |
SMILES | CCNC(C)Cc1ccc(C(F)(F)F)cc1.Cl |
Salt Form | Hydrochloride |
Nomenclature variants include chemical descriptors like N-ethyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine hydrochloride. The para substitution of the trifluoromethyl group distinguishes it from isomeric analogs (e.g., the meta-substituted fenfluramine derivative) [4]. This positional isomerism profoundly influences electronic properties and biological activity.
Table 2: Standard and Alternative Nomenclature
Term Type | Name |
---|---|
Systematic IUPAC | Ethyl({1-[4-(trifluoromethyl)phenyl]propan-2-yl})amine hydrochloride |
Semisystematic | N-Ethyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine hydrochloride |
Alternative Format | 1-(4-(Trifluoromethyl)phenyl)-N-ethylpropan-2-amine hydrochloride |
The compound emerged from structural explorations of phenethylamine derivatives in the mid-to-late 20th century. Unlike its meta-isomer (fenfluramine hydrochloride, CAS 404-82-0)—approved historically as an anorectic—the para-isomer lacks documented therapeutic use [4]. Its significance arose indirectly through fenfluramine’s prominence; researchers synthesized positional isomers to elucidate structure-activity relationships (SAR) of serotonergic compounds. The synthesis of this para-substituted analog was first reported in chemical catalogs and supplier listings (e.g., Chemsrc) without explicit therapeutic claims, positioning it primarily as a research chemical [1].
Table 3: Key Historical Developments
Year Range | Milestone | Context |
---|---|---|
1970s–1980s | Fenfluramine (meta-isomer) clinical use | Highlighted role of trifluoromethyl substitution in CNS activity |
Early 2000s | Commercial listing of para-isomer (CAS 54779-55-4) | Emergence as a research chemical in synthetic libraries [1] |
2020s | Supplier diversification (e.g., Depont Molecular, Hecheng Chemical) | Increased accessibility for medicinal chemistry programs [2] |
This compound serves dual roles: as a structural motif in bioactive molecules and a versatile building block for complex synthesis. The trifluoromethyl group enhances metabolic stability and membrane permeability, while the ethylamino side chain enables salt formation or further functionalization (e.g., reductive amination, acylation) [1] [4]. Its utility is exemplified in two domains:
Commercial availability from global suppliers (e.g., Depont Molecular, Ipca Pharmaceuticals, Hecheng Chemical) underscores its industrial relevance for high-throughput synthesis and pharmacological screening [2]. Its physicochemical profile—moderate lipophilicity (logP ~3.3) and aqueous solubility (0.0215 mg/mL)—aligns with Lipinski’s rules, supporting drug-likeness in early-stage discovery [4].
Table 4: Key Suppliers and Synthesis Applications
Supplier | Region | Application Focus |
---|---|---|
Depont Molecular Co., Ltd. | China | Pharmaceutical intermediates |
Ipca Pharmaceuticals | India/USA | CNS-active molecule synthesis [2] |
Qingdao Hecheng Chemical | China | Custom fluorinated building blocks |
Granules India Limited | India | API manufacturing intermediates |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7